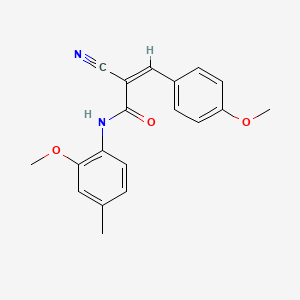![molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5](/img/structure/B2713445.png)
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structural properties, which make it a valuable subject of study in both organic and inorganic chemistry.
Méthodes De Préparation
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde in the presence of a suitable catalyst. The typical synthetic route is as follows:
- Dissolve 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
- Heat the reaction mixture under reflux for 4-6 hours.
- Allow the reaction mixture to cool to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry under vacuum to obtain 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide as a yellow solid.
Analyse Des Réactions Chimiques
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Materials Science: It has been investigated as a precursor for the synthesis of novel polymers and materials with desirable properties such as high thermal stability and mechanical strength.
Medicine: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through targeting specific molecular pathways.
Optoelectronics: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices, such as optical switches and modulators.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death. The compound has been shown to target multiple pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Comparaison Avec Des Composés Similaires
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
(E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Known for its crystal structure and intermolecular interactions, this compound has applications in materials science.
(E)-4-bromo-N’-(2,3-dichlorobenzylidene)benzohydrazide: This compound has been investigated for its hydrogen bonding and molecular orbital properties.
The uniqueness of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide lies in its specific structural configuration and the resulting properties, which make it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)


![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)





![N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2713375.png)

![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
